REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][CH:9]=2)[C:4]=1[CH:15]=[O:16].C(=O)([O-])O.[Na+]>ClCCl>[OH:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][CH:9]=2)[C:4]=1[CH:15]=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C2=CC(=CC=C2C=C1)OC)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After 35 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
97% BBr3Me2S complex (2.98 g: 9.25 mmol 1 eq.) is introduced at ambient temperature
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified on a silica column AcOEt/PE (3/7)
|
Reaction Time |
35 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C2=CC(=CC=C2C=C1)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |